molecular formula C14H20O2 B8796056 4-Hexylbenzoic acid methyl ester CAS No. 38409-63-1

4-Hexylbenzoic acid methyl ester

Cat. No.: B8796056
CAS No.: 38409-63-1
M. Wt: 220.31 g/mol
InChI Key: RTTGTHPEVMEHEK-UHFFFAOYSA-N
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Description

4-Hexylbenzoic acid methyl ester is an organic compound belonging to the ester group of chemicals. It is derived from benzoic acid by replacing a hydrogen atom with a methyl ester group (-COOCH3). This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hexyl-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-hexyl-, methyl ester can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where benzoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hexylbenzoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to produce benzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Benzoic acid and methanol.

    Reduction: 4-hexylbenzoic alcohol.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Hexylbenzoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Used in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hexyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell death. The ester group can also undergo hydrolysis to release benzoic acid, which has known antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, hexyl ester
  • Benzoic acid, 2-hexyl-4,6-dihydroxy-, methyl ester
  • Benzoic acid, 4-methyl-, methyl ester

Uniqueness

4-Hexylbenzoic acid methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, making it useful in applications where water resistance is desired. Additionally, its methyl ester group allows for various chemical modifications, enhancing its versatility in different fields.

Properties

CAS No.

38409-63-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 4-hexylbenzoate

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3

InChI Key

RTTGTHPEVMEHEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A flame-dried two-necked flask is charged under argon with 4-(trifluoromethylsulfonyloxy)benzoic acid methyl ester (760 mg, 2.66 mmol), Fe(acac)3 (47 mg, 0.13 mmol), THF (30 mL) and N-methylpyrrolidone (NMP, 1.7 mL). A solution of n-hexylmagnesium bromide (2M in Et2O, 1.7 mL, 3.4 mmol) is added via syringe to the resulting red solution, causing an immediate color change to dark brown and finally to violet. The resulting mixture is stirred for 5 min, the reaction is diluted with Et2O and is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL). Work-up followed by flash chromatography of the crude product as described above provides 4-hexylbenzoic acid methyl ester as a colorless syrup (540 mg, 93%). The spectroscopic and analytical data are identical to those compiled above.
Quantity
760 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A flame-dried two-necked flask is charged under argon with 4-(4-methylbenzenesulfonyloxy)benzoic acid methyl ester (0.50 g, 1.63 mmol), Fe(acac)3 (29 mg, 0.08 mmol), THF (10 mL) and N-methylpyrrolidone (NMP, 0.95 mL). A solution of n-hexylmagnesium bromide (2M in Et2O, 1 mL, 2 mmol) is added via syringe to the resulting red solution, causing an immediate color change to dark brown and finally to violet. The resulting mixture is stirred for 5 min, the reaction is diluted with Et2O and is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL). Work-up followed by flash chromatography of the crude product as described above provides 4-hexylbenzoic acid methyl ester as a colorless syrup (298 mg, 83%). The spectroscopic and analytical data are identical to those compiled above.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A flame-dried two-necked flask is charged under argon with 4-chlorobenzoic acid methyl ester (0.5 g, 2.93 mmol), FeCl2 (19 mg, 0.15 mmol), THF (7 mL) and N-methylpyrrolidone (NMP, 1 mL). A solution of n-hexylmagnesium bromide (2M in Et2O, 1.9 mL, 3.8 mmol) is added via syringe to the resulting red solution, causing an immediate color change to dark brown and finally to violet. The resulting mixture is stirred for 5 min. Work-up as described above provides 4-hexylbenzoic acid methyl ester as a colorless syrup (90%). The spectroscopic and analytical data are identical to those compiled above.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

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